molecular formula C8H9NO3 B2469088 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid CAS No. 1785112-48-2

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Cat. No. B2469088
M. Wt: 167.164
InChI Key: GIWOUAPBYZJDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound . It is part of the oxazole family, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid consists of a cyclobutyl group attached to the 5-position of the oxazole ring, and a carboxylic acid group attached to the 4-position . The InChI code for this compound is 1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid are not detailed in the literature, oxazole derivatives in general are known to participate in a variety of chemical reactions. For instance, the carboxylate group can add to a P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group .

Scientific Research Applications

  • Peptidomimetics and Biologically Active Compounds : The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid, has been identified as useful in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This research highlights the potential of such molecules in drug discovery and development (Ferrini et al., 2015).

  • Antimycobacterial Activity : A study synthesized new compounds containing 1-(5-cyclobutyl-1,3-oxazol-2-yl) and evaluated their antimycobacterial activities. This research is particularly important for developing treatments against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

  • Synthesis of Oxazole Derivatives : A novel synthesis method for 2,5-disubstituted oxazoles and oxazolines was developed, involving ruthenium(II) porphyrin-copper chloride catalyzed cyclization. This research contributes to the broader understanding of synthesizing oxazole derivatives, which can be applied in various chemical and pharmaceutical processes (Zhong et al., 2012).

  • Fluorescent Probes in Peptides : The study of oxazole-4-carboxylate derivatives revealed their potential as fluorescent probes, which is significant for applications in bioimaging and diagnostics. The research demonstrated the synthesis of these compounds and their incorporation into peptides, maintaining good fluorescence levels (Ferreira et al., 2010).

  • Stability and Spectroscopic Properties : Research on 5-Hydroxyoxazole-4-carboxylic acid derivatives, closely related to 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid, has provided insights into their stability and spectroscopic properties. This is essential for understanding their behavior in various chemical contexts and potential applications (Tirla et al., 2021).

  • Building Blocks for Amino Acid-like Molecules : A study developed a synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, highlighting their use as novel building blocks for heterocyclic amino acid-like molecules. This is significant in the field of organic chemistry and drug design (Bruzgulienė et al., 2022).

Safety And Hazards

While specific safety and hazard information for 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

The future research directions for 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their medicinal applications. Given the wide range of biological activities exhibited by oxazole derivatives, they hold promise for the development of new therapeutic agents .

properties

IUPAC Name

5-cyclobutyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWOUAPBYZJDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

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